N-(2-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
説明
特性
IUPAC Name |
N-(2-ethylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-15-9-5-6-10-16(15)23-19(28)13-26-17-11-7-8-12-18(17)27-20(14(2)3)24-25-21(27)22(26)29/h5-12,14H,4,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBKBXQKSIJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C22H23N5O2. Its molecular weight is approximately 389.459 g/mol. The structure includes a triazole ring fused with a quinoxaline moiety, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O2 |
| Molecular Weight | 389.459 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
Research has shown that compounds with a triazole scaffold exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been reported to show activity against various bacterial strains such as Staphylococcus aureus and Bacillus cereus . The specific compound N-(2-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide has been evaluated for its antimicrobial efficacy.
Case Study: Antimicrobial Testing
In a study involving a series of triazole derivatives, the compound exhibited moderate to strong activity against Enterobacter aerogenes and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency against these pathogens .
Anti-inflammatory Activity
The triazole ring is also associated with anti-inflammatory effects. Compounds derived from similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes. Preliminary results indicate that certain derivatives can suppress COX activity effectively .
Table: IC50 Values of Related Compounds Against COX Enzymes
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 34.4 ± 0.10 |
| 4d | Not reported | 23.8 ± 0.20 |
The biological activity of N-(2-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is thought to be mediated through its interaction with specific biological targets such as enzymes involved in inflammatory pathways and microbial metabolism.
類似化合物との比較
Comparison with Structural Analogs
Substituent Effects on the Aryl Acetamide Group
- N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): 4-Chlorophenyl substituent provides electron-withdrawing effects, which may enhance binding to polar targets. Methyl group at position 1 of the triazolo ring reduces steric hindrance compared to isopropyl. Molecular weight: 367.79 g/mol (vs. inferred ~420 g/mol for the target compound).
- N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Lacks a substituent at position 1 of the triazolo ring, simplifying synthesis but reducing steric modulation. Molecular weight: 353.78 g/mol (RN: 1358309-24-6).
*Inferred based on structural similarity.
Core Heterocycle Variations
- Thiazolidinone Derivatives (): Example: N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide. Thiazolidinone core replaces triazoloquinoxaline, introducing sulfonyl and imino groups. Increased polarity due to sulfonyl groups may improve solubility but reduce membrane permeability.
- [1,2,3]Triazolo[1,5-a]quinoxaline Derivatives (): Differ in triazole ring fusion ([1,2,3] vs. [1,2,4]), altering electronic properties and ring strain. Synthesized via Ugi-4-CR and copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting modularity in scaffold generation .
Q & A
Q. What are the recommended synthetic routes and reaction conditions for preparing N-(2-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide?
- Methodological Answer : Synthesis involves multi-step protocols:
Core Formation : Cyclization of quinoxaline precursors (e.g., 1,2-diaminobenzene derivatives) with triazole intermediates under reflux in polar aprotic solvents (e.g., DMF) .
Functionalization : Introduction of the 2-ethylphenylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 2-ethylaniline) .
- Key Parameters :
- Temperature: 60–100°C for cyclization steps.
- Catalysts: Triethylamine (TEA) for deprotonation .
- Purity Optimization : Recrystallization from ethanol/DMF mixtures achieves >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent patterns (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, triazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) :
- High-resolution ESI-MS confirms molecular weight (theoretical: ~389.46 g/mol) and fragmentation patterns .
- IR Spectroscopy :
- Peaks at 1650–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H) validate functional groups .
Q. What preliminary biological screening assays are recommended to assess its antibacterial/anticancer potential?
- Methodological Answer :
- Antibacterial :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Anticancer :
- MTT/Proliferation Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Controls : Include standard agents (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation :
| Substituent Position | Biological Activity Trend | Reference |
|---|---|---|
| 2-Ethylphenyl | Moderate anticancer | |
| 4-Fluorophenyl | Enhanced antibacterial | |
| 4-Methoxyphenyl | Improved solubility |
- Rational Design :
- Replace the ethyl group with electron-withdrawing groups (e.g., -F) to enhance target binding .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or topoisomerases .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Assay Standardization :
- Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Structural Confirmation : Verify compound purity via HPLC and compare with reported data .
- Mechanistic Follow-Up : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?
- Methodological Answer :
- Target Identification :
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited enzymes .
- Pathway Analysis :
- Use Western blotting to assess apoptosis markers (e.g., Bcl-2, caspase-3) in treated cancer cells .
Q. How can synthetic yields be improved while minimizing side reactions?
- Methodological Answer :
- Process Optimization :
- Continuous Flow Chemistry : Reduces reaction time and improves triazoloquinoxaline core formation .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps .
- Byproduct Analysis :
- Use LC-MS to identify intermediates and adjust stoichiometry .
Data Contradiction Analysis
Q. Why might antibacterial activity differ between Gram-positive and Gram-negative bacteria?
- Methodological Answer :
- Membrane Permeability :
- Gram-negative bacteria have an outer membrane; use efflux pump inhibitors (e.g., PAβN) to assess penetration barriers .
- Resistance Genes :
- Perform PCR to detect β-lactamase or tetracycline resistance genes in non-responsive strains .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
